Chemical Scaffold Divergence: NHE3-IN-2's Quinazoline-Guanidine Core
NHE3-IN-2 contains a 6‑chloro‑4‑phenyl‑2‑chinazolinyl‑guanidin scaffold, a chemotype that distinguishes it from all widely used NHE3 inhibitors [1]. Tenapanor is a polycyclic amide, S3226 is a bismethacryloyl guanidine, and NHE3‑IN‑1 is a benzimidazole derivative [2]. This structural divergence directly impacts binding mode, physicochemical properties, and potential off‑target liability. When selecting a chemical probe, a unique scaffold reduces the risk of confounding results due to compound‑specific polypharmacology.
| Evidence Dimension | Chemical Scaffold |
|---|---|
| Target Compound Data | 6‑chloro‑4‑phenyl‑2‑chinazolinyl‑guanidin |
| Comparator Or Baseline | Tenapanor: polycyclic amide; S3226: bismethacryloyl guanidine; NHE3‑IN‑1: benzimidazole |
| Quantified Difference | Not applicable (qualitative structural comparison) |
| Conditions | Chemical structure analysis |
Why This Matters
A distinct chemotype offers an orthogonal probe for validating target engagement and dissecting NHE3‑specific biology.
- [1] Aventis Pharma Deutschland GmbH. 2‑Guanidino‑4‑aryl‑chinazoline als NHE‑3‑Inhibitoren. Patent WO2001079186A1, 2001. View Source
- [2] Labonté ED, et al. Tenapanor: a first‑in‑class minimally systemic inhibitor of intestinal NHE3. Clin Transl Sci. 2022;15(3):592‑601. View Source
